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molecular formula C12H17NO2 B1267350 1-Nitro-4-tert-butyl-2,6-dimethylbenzene CAS No. 6279-89-6

1-Nitro-4-tert-butyl-2,6-dimethylbenzene

Cat. No. B1267350
M. Wt: 207.27 g/mol
InChI Key: NZAWLDGUWOQFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04340758

Procedure details

contacting the 1,3-dimethyl-5-tertiary-butylbenzene with nitric acid in the presence of a mercuric acetate catalyst at a temperature of from about 0° C. to about 100° C. to form 2-nitro-1,3-dimethyl-5-tertiary-butylbenzene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercuric acetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[C:4]([CH3:12])[CH:3]=1.[N+:13]([O-])([OH:15])=[O:14]>>[N+:13]([C:3]1[C:2]([CH3:1])=[CH:7][C:6]([C:8]([CH3:9])([CH3:11])[CH3:10])=[CH:5][C:4]=1[CH3:12])([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=CC(=C1)C(C)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
mercuric acetate
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from about 0° C. to about 100° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1C)C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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